molecular formula C7H12O4S B2639309 2-methanesulfonylcyclopentane-1-carboxylic acid, Mixture of diastereomers CAS No. 1494742-12-9

2-methanesulfonylcyclopentane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B2639309
CAS No.: 1494742-12-9
M. Wt: 192.23
InChI Key: PDCUOZZSUQYXMI-UHFFFAOYSA-N
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Description

2-methanesulfonylcyclopentane-1-carboxylic acid, mixture of diastereomers, is an organic compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a methanesulfonyl group and a carboxylic acid group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonylcyclopentane-1-carboxylic acid typically involves the introduction of the methanesulfonyl group and the carboxylic acid group onto a cyclopentane ring. One common method involves the sulfonylation of cyclopentane derivatives followed by carboxylation. Specific reaction conditions, such as the use of sulfonyl chlorides and appropriate bases, are employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-methanesulfonylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methanesulfonylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    2-methylcyclopentane-1-carboxylic acid: Contains a methyl group instead of a methanesulfonyl group, leading to different chemical properties and reactivity.

    2-sulfonylcyclopentane-1-carboxylic acid: Similar structure but with different substituents on the sulfonyl group.

Uniqueness

2-methanesulfonylcyclopentane-1-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups on the cyclopentane ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

2-methylsulfonylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-12(10,11)6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCUOZZSUQYXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494742-12-9
Record name 2-methanesulfonylcyclopentane-1-carboxylic acid
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